3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
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Overview
Description
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a phenoxy group, a thiophene ring, a pyridine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and choice of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and thiophene groups may also contribute to its biological activity by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities with the thiophene ring.
Pyridine Derivatives: Compounds like 2-aminopyridine and 3-hydroxypyridine share structural similarities with the pyridine ring.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share structural similarities with the sulfonamide group.
Uniqueness
What sets 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
3-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-26(23,14-6-12-24-17-8-2-1-3-9-17)21-15-16-7-4-11-20-19(16)18-10-5-13-25-18/h1-5,7-11,13,21H,6,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVHAOETLCWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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